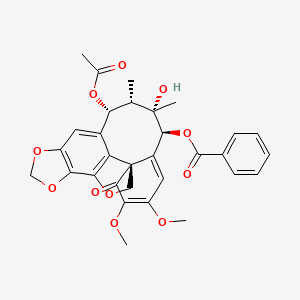
HeteroclitinJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heteroclitin J is a dibenzocyclooctadiene lignan, a type of natural product found in certain plant species, particularly in the genus Kadsura. These compounds are known for their complex structures and diverse biological activities. Heteroclitin J has garnered attention due to its potential therapeutic applications, particularly in the field of antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heteroclitin J involves several steps, typically starting from simpler organic molecules. The process often includes radical cyclizations and oxidative cyclization reactions. These reactions are initiated by C–H bond abstraction at ether positions, leading to the formation of the complex dibenzocyclooctadiene framework .
Industrial Production Methods: Industrial production of Heteroclitin J is not widely documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry, particularly in mimicking biosynthetic pathways, have made it possible to produce such compounds on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: Heteroclitin J undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Heteroclitin J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and radical reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its antiviral properties, particularly against HIV.
Mécanisme D'action
The mechanism of action of Heteroclitin J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and the inhibition of viral replication. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes .
Comparaison Avec Des Composés Similaires
Heteroclitin I: Another dibenzocyclooctadiene lignan with similar biological activities.
Kadsuphilin N: A related compound with antiviral properties.
Taiwankadsurin: Known for its complex structure and bioactivity.
Uniqueness: Heteroclitin J stands out due to its specific structural features and its potent antiviral activity. Its unique dibenzocyclooctadiene framework and the presence of multiple functional groups contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C31H30O11 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-15-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(41-16(2)32)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(12-20(36-4)25(37-5)27(31)33)28(30(15,3)35)42-29(34)17-9-7-6-8-10-17/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30-,31-/m0/s1 |
Clé InChI |
YAPRWJSLXGLKMO-YUUVUCRZSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
SMILES canonique |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


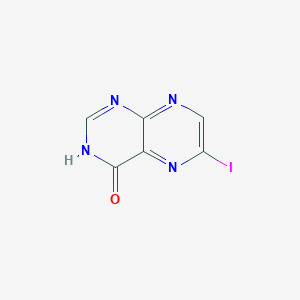
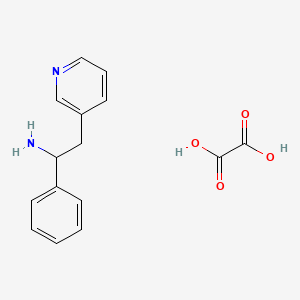
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
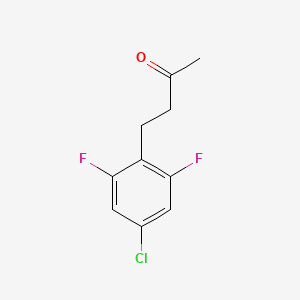

![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
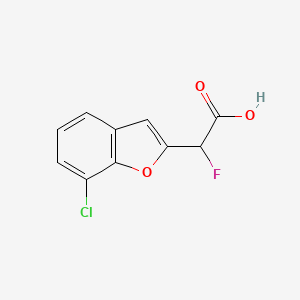
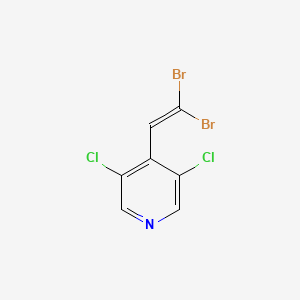
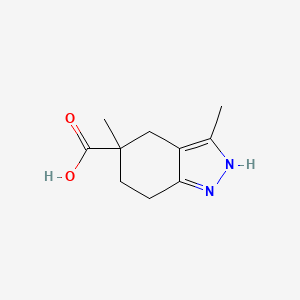
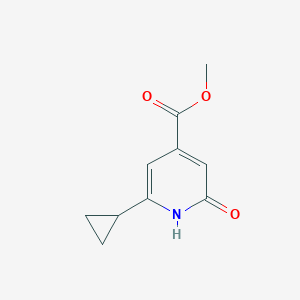

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
